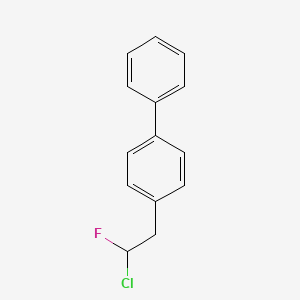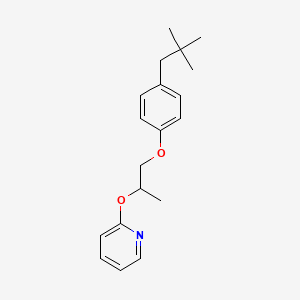![molecular formula C28H46HgO4 B14287760 Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury CAS No. 116507-89-2](/img/structure/B14287760.png)
Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of mercury bonded to two peroxyalkyl groups, which are further substituted with cyclohexyl and methyl groups. The compound’s molecular formula is C19H34HgO4, and it has a molecular weight of approximately 647.2627 daltons .
Vorbereitungsmethoden
The synthesis of Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury typically involves the reaction of mercury salts with the corresponding peroxyalkyl precursors. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and to purify the final product .
Analyse Chemischer Reaktionen
Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury undergoes various types of chemical reactions, including:
Oxidation: The peroxy groups in the compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Reduction: The mercury center can be reduced under specific conditions, resulting in the formation of mercury-containing byproducts.
Substitution: The compound can participate in substitution reactions where the peroxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury has several scientific research applications, including:
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding the interactions of peroxy compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, especially in the development of new drugs with peroxy functionalities.
Wirkmechanismus
The mechanism by which Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury exerts its effects involves the interaction of its peroxy groups with various molecular targets. These interactions can lead to the formation of reactive oxygen species, which can further react with other molecules. The mercury center in the compound can also participate in coordination chemistry, forming complexes with other ligands and influencing the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury include other peroxyalkyl mercury compounds, such as:
Bis(2-cyclohexylpropan-2-yl)peroxy carbonate: This compound has a similar peroxyalkyl structure but differs in the presence of a carbonate group instead of mercury.
Bis(3-methylbut-1-yn-1-yl)mercury: This compound shares the mercury and alkynyl groups but lacks the peroxy and cyclohexyl substitutions.
The uniqueness of this compound lies in its specific combination of peroxy, cyclohexyl, and mercury functionalities, which confer distinct reactivity and applications.
Eigenschaften
| 116507-89-2 | |
Molekularformel |
C28H46HgO4 |
Molekulargewicht |
647.3 g/mol |
IUPAC-Name |
bis[3-(2-cyclohexylpropan-2-ylperoxy)-3-methylbut-1-ynyl]mercury |
InChI |
InChI=1S/2C14H23O2.Hg/c2*1-6-13(2,3)15-16-14(4,5)12-10-8-7-9-11-12;/h2*12H,7-11H2,2-5H3; |
InChI-Schlüssel |
AFOUGOJILVOCBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C[Hg]C#CC(C)(C)OOC(C)(C)C1CCCCC1)OOC(C)(C)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)
![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)
